1-[3-(Benzyloxy)phenyl]-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-[3-(BENZYLOXY)PHENYL]-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a chromeno-pyrrole core structure, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
The synthesis of 1-[3-(BENZYLOXY)PHENYL]-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Chromeno-Pyrrole Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the chromeno-pyrrole core.
Substitution Reactions: Introduction of the benzyloxy and dimethylamino groups through substitution reactions using suitable reagents.
Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
Industrial production methods may involve optimization of reaction conditions, use of catalysts, and scaling up the process to produce the compound in larger quantities.
Chemical Reactions Analysis
1-[3-(BENZYLOXY)PHENYL]-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-[3-(BENZYLOXY)PHENYL]-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[3-(BENZYLOXY)PHENYL]-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
1-[3-(BENZYLOXY)PHENYL]-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:
Chromeno-Pyrrole Derivatives: Compounds with similar core structures but different substituents.
Benzyloxy-Substituted Compounds: Molecules with benzyloxy groups attached to different core structures.
Dimethylamino-Substituted Compounds: Compounds featuring dimethylamino groups on various core structures.
The uniqueness of 1-[3-(BENZYLOXY)PHENYL]-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and core structure, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C29H28N2O4 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl]-1-(3-phenylmethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H28N2O4/c1-30(2)16-9-17-31-26(21-12-8-13-22(18-21)34-19-20-10-4-3-5-11-20)25-27(32)23-14-6-7-15-24(23)35-28(25)29(31)33/h3-8,10-15,18,26H,9,16-17,19H2,1-2H3 |
InChI Key |
GCOYRTRCUBRMCR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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